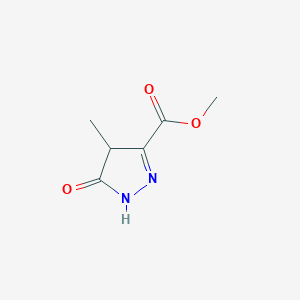

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

Properties

CAS No. |

343864-83-5 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 4-methyl-5-oxo-1,4-dihydropyrazole-3-carboxylate |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(6(10)11-2)7-8-5(3)9/h3H,1-2H3,(H,8,9) |

InChI Key |

QPWDXVCRELHXEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NNC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine with β-Ketoester Derivatives

One common method involves reacting hydrazine or hydrazine salts with β-ketoesters such as methyl acetoacetate or diethyl oxalacetate derivatives. The reaction proceeds via nucleophilic attack of hydrazine on the ketoester, followed by ring closure to form the pyrazole ring.

-

- Solvent: Polar solvents such as acetonitrile, tetrahydrofuran (THF), or benzene.

- Temperature: Typically reflux temperatures ranging from 50 °C to 100 °C.

- Time: Reaction times vary from several hours up to 24 hours to ensure complete conversion.

- Acid/Base Catalysis: Acetic acid or other mild acids are often used to facilitate cyclization.

-

- Diethyl oxalacetate sodium salt is dissolved in benzene and stirred.

- Acetic acid is added to the solution.

- Hydrazine monohydrochloride is introduced, and the mixture is refluxed at 100 °C for approximately 24 hours.

- After cooling, the product is extracted, washed with acid and base solutions, and purified by trituration or recrystallization.

- Yield: Approximately 90% or higher with high purity.

Use of Metal Cyanates and Imidazole Catalysts

Another advanced method involves the reaction of metal cyanates (preferably sodium cyanate) with appropriate precursors in the presence of imidazole derivatives as catalysts.

-

- Solvent: Both polar (acetonitrile, THF) and non-polar solvents (toluene, chlorobenzene) are suitable.

- Temperature: 20 °C to 110 °C, optimally 50 °C to 80 °C.

- Reaction Time: 3 to 24 hours.

- Base Addition: Inorganic bases such as sodium bicarbonate or sodium hydroxide are added post-reaction to precipitate the product as a salt for easy isolation.

Hydrolysis and Esterification Routes

Hydrolysis of related esters under basic or acidic conditions followed by esterification can also yield the target compound.

- Hydrolysis of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters under basic conditions yields the corresponding acids.

- Subsequent esterification with methanol under acidic catalysis affords methyl esters.

- Reaction temperatures are controlled between 0 °C and room temperature for hydrolysis, with reflux conditions for esterification.

- Yields are typically high (above 90%) with purity confirmed by chromatographic methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrazine + β-ketoester | Hydrazine monohydrochloride, diethyl oxalacetate sodium salt | Benzene, Acetic acid | 100 (reflux) | 24 | 92 | High | Classic method, high yield and purity |

| Metal cyanate + imidazole | Sodium cyanate, N-methylimidazole | Acetonitrile, THF | 50–80 | 3–24 | 79 | 98 | One-pot or two-stage, salt precipitation |

| Hydrolysis + Esterification | 3-halo pyrazole esters, NaOH, MeOH | Ethanol, Water | 0–25 (hydrolysis), reflux (esterification) | 1–4 | 90+ | High | Environmentally friendly, scalable |

Research Findings and Optimization Notes

- The use of sodium cyanate with N-methylimidazole in polar solvents like acetonitrile provides a robust and efficient route with easy isolation of the product by salt precipitation.

- Refluxing hydrazine salts with β-ketoesters in benzene with acetic acid is a well-established method yielding high purity products suitable for further functionalization.

- Hydrolysis under basic conditions followed by esterification offers an alternative route, especially for derivatives with halogen substituents, allowing for selective modifications.

- Reaction times and temperatures are critical parameters; prolonged reflux ensures complete conversion but may require careful monitoring to avoid side reactions.

- Purification typically involves filtration of precipitates, washing with dilute acids or bases, and drying under controlled temperatures (around 50 °C) to maintain product integrity.

Chemical Reactions Analysis

Cyclocondensation and Cycloaddition Reactions

The pyrazole ring’s electron-deficient nature facilitates cyclocondensation and [3+2] cycloaddition reactions. For example:

These reactions exploit the reactivity of the pyrazole’s α,β-unsaturated carbonyl system. For instance, hydrazines react regioselectively at the keto group to form fused heterocycles .

Nucleophilic Substitution at the Ester Group

The methyl carboxylate moiety undergoes hydrolysis and aminolysis:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 4-Methyl-5-oxo-1H-pyrazole-3-carboxylic acid | 90% | |

| Aminolysis | Ammonia, methanol, 60°C | 4-Methyl-5-oxo-1H-pyrazole-3-carboxamide | 75% |

The ester group’s lability under acidic or basic conditions allows straightforward conversion to carboxylic acids or amides, which are pivotal intermediates in drug design.

Oxidation and Reduction Reactions

The 5-oxo group and methyl substituent participate in redox reactions:

Oxidation of the keto group forms a diketone, while reduction yields a secondary alcohol. These transformations modulate the compound’s electronic properties for downstream applications .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution:

Substitution occurs preferentially at the C-4 position due to the electron-withdrawing effect of the ester and keto groups .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

These reactions enable the introduction of aryl or alkynyl groups, expanding the compound’s utility in materials science .

Ring-Opening and Rearrangement

Under strong basic conditions, the pyrazole ring can undergo cleavage:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| Ring-Opening | NaOH (10M), 100°C | β-Ketoamide derivatives | 40% |

This reaction proceeds via nucleophilic attack at the carbonyl group, followed by ring fragmentation .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has been tested against various bacterial strains, demonstrating effectiveness as a potential lead compound in developing new antibiotics .

2. Anti-inflammatory Properties

Studies have shown that compounds with a pyrazole backbone can possess anti-inflammatory effects. This compound may be useful in formulating drugs aimed at treating inflammatory diseases, potentially offering a new avenue for therapeutic development .

3. Anticancer Potential

Emerging research suggests that this compound could have anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

2. Nanotechnology

The compound's ability to form stable nanoparticles opens avenues for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while allowing for controlled release profiles .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with structurally analogous pyrazole derivatives, focusing on substituents, physical properties, spectral data, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Modifications: The ethyl ester analog (Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) differs only in the ester alkyl group (ethyl vs. methyl), which marginally increases lipophilicity and alters solubility . ~180°C for simpler analogs) .

Spectral Data :

- The target compound’s IR spectrum would exhibit characteristic carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and ester C-O bands (~1250 cm⁻¹). In contrast, 13k shows additional N-H stretches (3300 cm⁻¹) due to hydrazone moieties .

- NMR spectra of chromenyl-substituted derivatives (e.g., 15b ) display distinct aromatic proton signals (δ 7.2–8.1 ppm) and diastereotopic protons from the pyrazole ring (δ 4.5–5.0 ppm) .

Food additives such as sulfophenyl-substituted pyrazoles () highlight regulatory applications, though these differ significantly in substituents and ionic character .

Synthetic Pathways :

- Multicomponent reactions (e.g., for 13k and 15b ) demonstrate the adaptability of pyrazole cores for introducing diverse substituents, though yields vary (43–69%) depending on steric and electronic factors .

Notes and Limitations

- Data Gaps : Melting points and solubility data for the target compound are unavailable in the provided evidence, limiting direct physical property comparisons.

- Structural Diversity : Compounds like 15c (chloro-substituted chromenyl) exhibit lower similarity scores (0.51) , emphasizing the impact of halogenation on electronic properties.

- Pharmacological Inference: While antimicrobial activity is noted for imidazole derivatives , direct evidence for the target pyrazole’s bioactivity is lacking.

Biological Activity

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 79746-67-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 142.14 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 142.14 g/mol |

| CAS Number | 79746-67-1 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

In a study assessing the antitubercular activity of various pyrazole derivatives, this compound was evaluated using the microplate Alamar Blue assay (MABA). The compound demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development against tuberculosis .

Anti-inflammatory Properties

Pyrazoles have also been recognized for their anti-inflammatory effects. This compound showed inhibition of cyclooxygenase (COX) enzymes in vitro, indicating potential use in treating inflammatory conditions .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain strains compared to conventional antibiotics like amoxicillin and ciprofloxacin.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, further studies are required to fully understand its metabolic pathways and potential toxicological effects.

Q & A

Basic: What are the established synthetic routes for Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and what are the critical reaction parameters?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. A common approach involves:

Starting Materials : Ethyl acetoacetate and methyl hydrazine derivatives.

Cyclization : Acid- or base-catalyzed cyclization under reflux in ethanol or methanol (70–80°C, 6–8 hours).

Work-up : Neutralization, extraction with dichloromethane, and purification via recrystallization (ethanol/water) .

Critical Parameters :

- pH Control : Acidic conditions favor tautomer stabilization (e.g., keto-enol equilibrium).

- Solvent Polarity : Polar solvents improve cyclization efficiency.

- Yield Optimization : Monitoring reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) is essential .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N/C=C).

- X-ray Crystallography : Resolves tautomeric forms (e.g., 4,5-dihydro vs. aromatic pyrazole). For example, a similar derivative showed a dihedral angle of 8.2° between the pyrazole ring and substituents .

Advanced: How can researchers resolve contradictions in spectral data arising from tautomerism or polymorphism?

Methodological Answer:

Tautomerism in pyrazoles (e.g., keto-enol or 4,5-dihydro vs. aromatic forms) can lead to inconsistent NMR/IR results. Strategies include:

Variable-Temperature NMR : Identify tautomeric equilibria by observing peak splitting at low temperatures (e.g., −40°C).

Cocrystallization Studies : Use X-ray diffraction to confirm dominant tautomers. For instance, 4-methyl-5-phenyl-1H-pyrazol-3-ol crystallizes in the enol form with intermolecular H-bonding .

DFT Calculations : Compare experimental spectra with computed tautomer energies (e.g., Gaussian09 at B3LYP/6-31G* level) .

Advanced: What computational methods are suitable for predicting the reactivity and biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Pyrazole derivatives show affinity for hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with anti-inflammatory or antimicrobial activity.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Advanced: How can derivatives of this compound be designed for targeted biological applications?

Methodological Answer:

Functionalization Strategies :

- C-3 Position : Introduce electron-deficient groups (e.g., nitro, cyano) to enhance electrophilic reactivity.

- C-5 Position : Add aryl/heteroaryl groups via Suzuki coupling to improve π-π stacking in enzyme active sites .

Biological Screening :

- In Vitro Assays : Test for COX-2 inhibition (IC50 via ELISA) or antibacterial activity (MIC against S. aureus).

- SAR Analysis : Compare methyl vs. ethyl ester derivatives to optimize metabolic stability .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis).

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for stereocontrol during cyclization .

- Process Optimization : Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy at each step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.